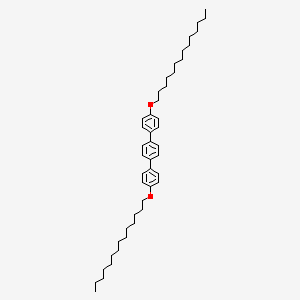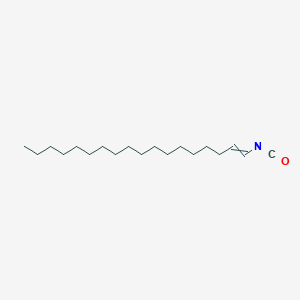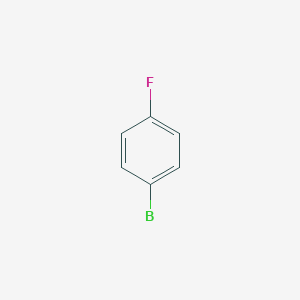
(4-Fluorophenyl)boran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluorophenyl)boran, also known as 4-fluorophenylboronic acid, is an organoboron compound with the chemical formula C6H4BF. It is a derivative of phenylboronic acid where a fluorine atom is substituted at the para position of the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Fluorophenyl)boran can be synthesized through several methods. One common approach involves the reaction of 4-fluorophenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid . Another method includes the direct borylation of 4-fluoroiodobenzene using a palladium catalyst and bis(pinacolato)diboron under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale borylation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)boran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-fluorophenol.
Reduction: Reduction reactions can convert it into 4-fluorobenzene.
Substitution: It participates in nucleophilic substitution reactions, where the boronic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or organometallic compounds are employed in substitution reactions.
Major Products Formed
Oxidation: 4-Fluorophenol
Reduction: 4-Fluorobenzene
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
(4-Fluorophenyl)boran has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)boran in Suzuki-Miyaura cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide to form a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the fluorine substituent, making it less reactive in certain reactions.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a fluorine atom, leading to different electronic properties and reactivity.
4-Trifluoromethylphenylboronic Acid: Has a trifluoromethyl group, which significantly alters its reactivity and applications.
Uniqueness
(4-Fluorophenyl)boran is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity in various chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds .
Properties
CAS No. |
321881-29-2 |
|---|---|
Molecular Formula |
C6H4BF |
Molecular Weight |
105.91 g/mol |
InChI |
InChI=1S/C6H4BF/c7-5-1-3-6(8)4-2-5/h1-4H |
InChI Key |
YGGMQWSJXSNGDT-UHFFFAOYSA-N |
Canonical SMILES |
[B]C1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid](/img/structure/B14255521.png)
![4-Nitro-2-[2-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-yl)ethenyl]phenol](/img/structure/B14255526.png)
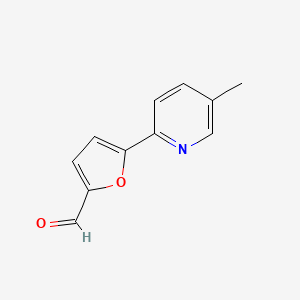
![7-Methyl-5-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14255537.png)
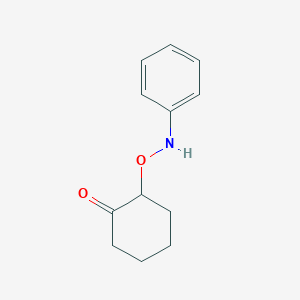
![2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]quinoline](/img/structure/B14255558.png)
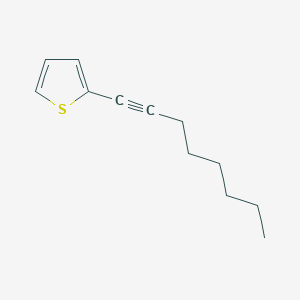
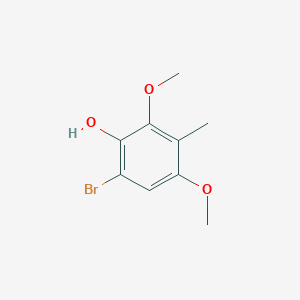
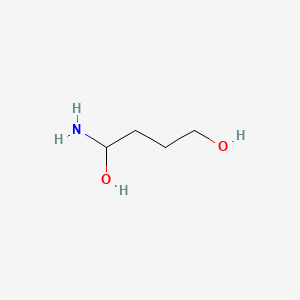
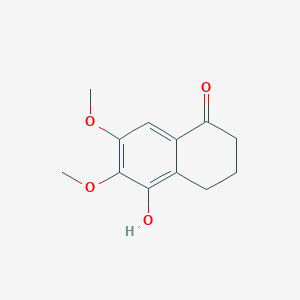
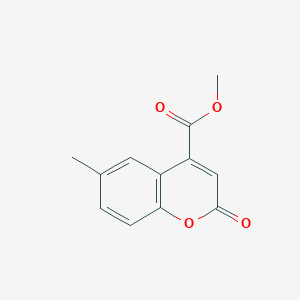
![Methyl [hydroxy(3-nitrophenyl)methyl]methylphosphinate](/img/structure/B14255606.png)
